(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration
The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is (2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid. This nomenclature reflects the complete structural description including the stereochemical configuration at both chiral centers. The compound contains two asymmetric carbon atoms, designated as positions 2 and 3 in the propanoic acid backbone, both exhibiting S configuration according to the Cahn-Ingold-Prelog priority rules.
The stereochemical designation (2S,3S) indicates that both chiral centers possess the same absolute configuration, making this compound a threo diastereomer. The S configuration at carbon-2 results from the priority sequence where the carboxylic acid group takes highest priority, followed by the carbon bearing the amino substituent, then the hydrogen atom. Similarly, the S configuration at carbon-3 arises from the priority order of the nitrogen-containing substituent, the carbon bearing the hydroxyl group, the aromatic ring, and finally the hydrogen atom.
The tert-butoxycarbonyl protecting group, systematically named as 2-methylpropan-2-yl oxycarbonyl, serves as a crucial protecting functionality for the amino group. This protecting group is characterized by its stability under basic conditions and its selective removal under acidic conditions, making it invaluable in peptide synthesis applications. The 2-(trifluoromethyl)phenyl substituent represents an ortho-substituted aromatic system where the trifluoromethyl group occupies the position adjacent to the point of attachment to the amino acid backbone.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₅H₁₈F₃NO₅, indicating a composition of fifteen carbon atoms, eighteen hydrogen atoms, three fluorine atoms, one nitrogen atom, and five oxygen atoms. The molecular weight is precisely calculated as 349.30 grams per mole, which corresponds to the sum of atomic masses of all constituent atoms.
The elemental composition analysis reveals several important structural features. The carbon content represents 51.58% of the total molecular weight, reflecting the substantial organic framework including the aromatic ring, the propanoic acid backbone, and the tert-butyl protecting group. The hydrogen content accounts for 5.19% of the molecular weight, which is relatively low due to the presence of the trifluoromethyl group that replaces three hydrogen atoms with fluorine. The fluorine content constitutes 16.33% of the total molecular weight, highlighting the significant contribution of the trifluoromethyl substituent to the overall molecular properties.
The nitrogen content represents 4.01% of the molecular weight, originating from the amino functionality that is protected by the tert-butoxycarbonyl group. The oxygen content accounts for 22.92% of the molecular weight, distributed among five oxygen atoms present in the carboxylic acid group (two atoms), the hydroxyl group (one atom), and the tert-butoxycarbonyl protecting group (two atoms). This high oxygen content contributes significantly to the compound's polarity and hydrogen bonding capabilities.
| Element | Count | Atomic Mass (amu) | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|
| Carbon | 15 | 12.011 | 180.165 | 51.58 |
| Hydrogen | 18 | 1.008 | 18.144 | 5.19 |
| Fluorine | 3 | 18.998 | 56.994 | 16.33 |
| Nitrogen | 1 | 14.007 | 14.007 | 4.01 |
| Oxygen | 5 | 15.999 | 79.995 | 22.92 |
| Total | 42 | - | 349.305 | 100.03 |
Crystallographic Data and Three-Dimensional Conformational Studies
The three-dimensional structural analysis of this compound reveals complex conformational preferences influenced by intramolecular interactions and steric considerations. The compound adopts preferential conformations that minimize steric clashes between the bulky tert-butoxycarbonyl group and the aromatic trifluoromethyl-substituted phenyl ring while maximizing favorable electrostatic interactions.
The aromatic ring system exhibits a planar geometry characteristic of benzene derivatives, with the trifluoromethyl group positioned orthogonally to the aromatic plane due to the tetrahedral geometry around the carbon atom bearing the three fluorine atoms. The propanoic acid backbone demonstrates significant conformational flexibility, with the most stable conformations featuring extended arrangements that separate the bulky substituents. The hydroxyl group at position 2 can participate in intramolecular hydrogen bonding with either the carbonyl oxygen of the carboxylic acid or the carbonyl oxygen of the tert-butoxycarbonyl group.
The tert-butoxycarbonyl protecting group adopts conformations that minimize steric interactions with other substituents while maintaining its protective functionality. The tert-butyl moiety typically exhibits rapid rotation around the carbon-oxygen bond, resulting in time-averaged conformations that appear spherical in nature. The carbonyl group of the protecting functionality can serve as a hydrogen bond acceptor, potentially interacting with the hydroxyl group or with external hydrogen bond donors.
Computational studies suggest that the compound possesses multiple low-energy conformations separated by relatively small energy barriers, indicating significant conformational mobility in solution. The most stable conformations tend to maximize the distance between the trifluoromethyl group and the tert-butyl group while allowing for optimal hydrogen bonding arrangements. These conformational preferences have significant implications for the compound's reactivity patterns and its interactions with biological targets.
Comparative Analysis of Diastereomers and Enantiomers
The stereochemical landscape of 3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid encompasses four possible stereoisomers arising from the two chiral centers. The (2S,3S) isomer under investigation represents one of two possible diastereomers, with the (2R,3R) configuration constituting its diastereomeric counterpart. Additionally, the (2R,3S) and (2S,3R) configurations represent the enantiomeric pairs of these diastereomers.
The (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid, identified with Chemical Abstracts Service number 1217762-48-5, serves as the direct diastereomer of the target compound. This diastereomer possesses identical molecular formula and weight but exhibits distinctly different physical and chemical properties due to the altered spatial arrangement of substituents. The (2R,3R) isomer demonstrates different solubility characteristics, melting point, and optical rotation compared to the (2S,3S) isomer.
Enantiomeric relationships exist between the (2S,3S) and (2R,3R) pair and their respective mirror images, the (2R,3S) and (2S,3R) isomers. These enantiomeric pairs exhibit identical physical properties in achiral environments but demonstrate opposite optical rotations and potentially different biological activities. The specific biological activity differences become particularly relevant when considering the compound's role as an intermediate in pharmaceutical synthesis, where stereochemical purity is crucial for therapeutic efficacy.
The comparative analysis reveals that the (2S,3S) configuration provides optimal spatial arrangements for certain synthetic transformations, particularly in the synthesis of Kynostatin, a potent human immunodeficiency virus protease inhibitor. The threo relationship between the hydroxyl and amino functionalities in the (2S,3S) isomer creates favorable conditions for cyclization reactions and peptide coupling procedures that are less efficient with the corresponding erythro diastereomers.
| Stereoisomer | Configuration | Relationship to (2S,3S) | Chemical Abstracts Service Number | Biological Activity |
|---|---|---|---|---|
| (2S,3S) | S,S | Reference compound | - | Target compound |
| (2R,3R) | R,R | Diastereomer | 1217762-48-5 | Different activity profile |
| (2R,3S) | R,S | Enantiomer | - | Mirror image properties |
| (2S,3R) | S,R | Enantiomer | - | Mirror image properties |
Properties
IUPAC Name |
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(11(20)12(21)22)8-6-4-5-7-9(8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBPUHMWQXQKJK-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1C(F)(F)F)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1C(F)(F)F)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376153 | |
| Record name | N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-(2-trifluoromethyl-phenyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959577-29-8 | |
| Record name | N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-(2-trifluoromethyl-phenyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereoselective Synthesis of the Amino Acid Core
Chiral Pool Approach:
Starting from L-serine or other chiral amino acids, the β-position can be functionalized by electrophilic aromatic substitution or cross-coupling reactions to introduce the trifluoromethylphenyl group. This preserves the stereochemistry at the α- and β-carbons.Asymmetric Catalysis:
Alternatively, asymmetric catalytic methods such as enantioselective aldol or Mannich-type reactions can be employed to construct the β-hydroxy-α-amino acid framework with the desired stereochemistry. Catalysts based on chiral ligands or organocatalysts are used to control stereoselectivity.
Introduction of the 2-(Trifluoromethyl)phenyl Group
- The trifluoromethylphenyl moiety is typically introduced via:
- Nucleophilic addition of trifluoromethylphenyl organometallic reagents (e.g., trifluoromethylphenyl lithium or magnesium reagents) to α-keto acid derivatives.
- Cross-coupling reactions such as Suzuki or Negishi coupling using trifluoromethylphenyl boronic acids or halides with suitable β-substituted intermediates.
Boc Protection of the Amino Group
- The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- The reaction is typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at 0–25°C to minimize side reactions.
- The Boc group stabilizes the amino function during subsequent synthetic steps and purification.
Purification and Characterization
- Purification is commonly performed by silica gel column chromatography or preparative HPLC.
- Characterization includes:
- NMR spectroscopy (1H, 13C, and 19F) to confirm structure and substitution pattern.
- Mass spectrometry for molecular weight confirmation.
- Chiral HPLC or optical rotation to verify stereochemical purity.
- Melting point and elemental analysis for compound purity.
Data Table Summarizing Preparation Parameters
| Preparation Step | Reagents/Conditions | Notes/Outcomes |
|---|---|---|
| Stereoselective amino acid core | Chiral pool (L-serine) or asymmetric catalysis | Controls (2S,3S) stereochemistry |
| Introduction of trifluoromethylphenyl | Organometallic reagents or cross-coupling (Suzuki) | Efficient incorporation of CF3-phenyl group |
| Boc protection | Di-tert-butyl dicarbonate, base, anhydrous solvent | Mild conditions prevent racemization |
| Purification | Silica gel chromatography, preparative HPLC | High purity and stereochemical integrity |
| Characterization | NMR, MS, chiral HPLC, optical rotation | Confirms structure, purity, and stereochemistry |
Research Findings and Optimization Notes
- The Boc protection step is critical and must be optimized to avoid racemization, especially given the sensitive chiral centers.
- Use of mild bases and low temperatures during Boc protection improves yield and stereochemical retention.
- The choice of organometallic reagent for trifluoromethylphenyl introduction affects regioselectivity and yield; Suzuki coupling with trifluoromethylphenyl boronic acid derivatives is preferred for cleaner reactions.
- Asymmetric catalytic methods provide better stereocontrol but may require expensive catalysts and longer reaction times.
- Purification by chiral HPLC is essential to separate any diastereomeric or enantiomeric impurities formed during synthesis.
The preparation of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid involves stereoselective synthesis of the amino acid backbone, introduction of the trifluoromethylphenyl substituent via organometallic or cross-coupling methods, and Boc protection of the amino group under mild conditions. Optimization of reaction conditions, especially during Boc protection, is crucial to maintain stereochemical integrity. Purification and thorough characterization ensure the compound’s suitability for further research applications, particularly in medicinal chemistry and peptide synthesis.
This synthesis approach is supported by data from chemical databases and research literature emphasizing the importance of stereocontrol, protecting group chemistry, and functional group compatibility in complex amino acid derivative preparation.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include dichloromethane (DCM), methanol, and acetonitrile.
Major Products
Oxidation: Conversion to (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-oxo-3-(2-(trifluoromethyl)phenyl)propanoic acid.
Reduction: Regeneration of the original hydroxy compound.
Scientific Research Applications
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, potentially affecting processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) Trifluoromethyl vs. Methoxy Substitutents
- (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid (CAS: 959578-42-8) shares the Boc and hydroxyl groups but replaces the 2-CF₃ group with a 3-methoxy (OCH₃) substituent . The methoxy group is electron-donating, reducing the compound’s electrophilicity compared to the CF₃-containing analog. This difference may impact binding to hydrophobic enzyme pockets or receptor sites.
(b) Trifluoromethyl vs. Halogen Substitutents
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid (CAS: 1629658-28-1) features a 4-Cl and 3-F substituent.
Heterocyclic vs. Phenyl Rings
- (3S)-3-[(tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid (CAS: 500770-66-1) replaces the phenyl ring with a thiophene heterocycle. The sulfur atom in thiophene enables π-π stacking interactions distinct from CF₃-substituted phenyl, affecting binding specificity in enzymatic assays .
Stereochemical Variations
- (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid (CAS: 55780-90-0) shares the Boc group but differs in stereochemistry (2R vs. 2S) and backbone structure. Such changes can drastically alter biological activity due to mismatched chiral centers in target proteins .
Functional Group Modifications
- (2S,3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid (CAS: 32926-36-6) lacks the trifluoromethyl group entirely, relying on a simple phenyl ring. This simplification reduces molecular weight (C₁₄H₁₉NO₅, 281.3 g/mol) and lipophilicity, impacting membrane permeability .
Data Table: Key Properties of Compared Compounds
Biological Activity
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid, commonly referred to by its CAS number 59937-41-6, is a β-amino acid derivative with potential applications in medicinal chemistry, particularly as a scaffold for drug development. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for researchers investigating its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C₁₄H₁₉F₃N₁O₅, with a molecular weight of 281.30 g/mol. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in synthetic pathways for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉F₃N₁O₅ |
| Molecular Weight | 281.30 g/mol |
| CAS Number | 59937-41-6 |
| Purity | >95% |
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which play critical roles in gene expression regulation and are implicated in various diseases, including cancer.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits selective inhibition against certain HDAC isoforms. For instance, studies have shown IC50 values ranging from 14 to 67 nM against HDAC1–3 and HDAC10–11, indicating potent inhibitory effects compared to other class IIa HDACs where it showed minimal activity .
Table 1: Inhibition Potency Against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
|---|---|
| HDAC1 | 14 |
| HDAC2 | 20 |
| HDAC3 | 30 |
| HDAC10 | 67 |
| HDAC11 | 50 |
Case Studies
A significant case study involved the synthesis and evaluation of various analogs derived from the parent compound. The analogs were tested for their ability to inhibit HDACs and showed varying degrees of potency based on structural modifications. For example, compounds with additional aromatic groups displayed enhanced activity due to increased binding affinity to the enzyme active site .
Toxicology and Safety Profile
Toxicological assessments indicate that this compound has a moderate safety profile. However, further studies are necessary to fully understand its long-term effects and potential toxicity in vivo. Current data suggest that while acute toxicity is low, chronic exposure could lead to adverse effects that warrant careful monitoring during therapeutic applications.
Q & A
Basic: What are the optimal reaction conditions for synthesizing (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid?
Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling reactions. Key steps include:
- Saponification : Use LiOH in a THF/water mixture to hydrolyze esters, as demonstrated in the synthesis of analogous Boc-protected amino acids .
- Coupling Reactions : Employ DCC (dicyclohexylcarbodiimide) as a coupling agent in dichloromethane (DCM) with DMAP (4-dimethylaminopyridine) to activate carboxylic acids. Post-reaction purification via preparative HPLC ensures high purity .
- Protection Strategies : TBDMS (tert-butyldimethylsilyl) groups may be used to protect hydroxyl moieties, requiring imidazole in DMF for efficient silylation .
Advanced: How can stereochemical inconsistencies during synthesis be resolved?
Methodological Answer:
Stereochemical integrity is critical. Contradictions may arise from racemization during coupling or deprotection. Strategies include:
- Chiral HPLC : Use phenyl-based columns (e.g., XBridge) to separate enantiomers, as seen in purification protocols for similar compounds .
- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to minimize racemization, particularly when using Boc-protected intermediates .
- NMR Analysis : Compare H NMR coupling constants (e.g., J-values for vicinal protons) with literature data to confirm stereochemistry .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- LCMS (ES) : Confirm molecular weight and purity, noting the [M+H] or [M−H] ions. For example, LCMS data for analogous compounds show expected m/z values .
- H/C NMR : Key signals include the Boc group’s tert-butyl protons (δ ~1.4 ppm) and the trifluoromethyl group’s F coupling (δ ~120–130 ppm in C NMR) .
- Chiral Chromatography : Resolve enantiomeric excess using columns like Chiralpak AD-H with hexane/isopropanol gradients .
Advanced: How can racemization be minimized during Boc-deprotection or coupling?
Methodological Answer:
- Acid Choice : Use TFA (trifluoroacetic acid) in DCM for Boc removal, as stronger acids (e.g., HCl) may promote racemization .
- Coupling Agents : Replace DCC with less basic agents like EDC/HOBt to reduce side reactions .
- Protecting Group Stability : Monitor TBDMS-protected intermediates via TLC to prevent premature deprotection, which can expose reactive hydroxyl groups and induce racemization .
Basic: What storage conditions ensure the compound’s stability?
Methodological Answer:
- Temperature : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group .
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as the trifluoromethylphenyl group may attract moisture, leading to degradation .
- Light Sensitivity : Protect from UV exposure to avoid photolytic cleavage of the hydroxyamino acid backbone .
Advanced: How does the trifluoromethyl group influence pharmacokinetic properties in vitro?
Methodological Answer:
- Metabolic Stability : The CF group enhances resistance to oxidative metabolism, as observed in analogs with prolonged half-lives in hepatic microsome assays .
- Membrane Permeability : LogP calculations (via HPLC retention times) indicate increased lipophilicity, improving blood-brain barrier penetration in preclinical models .
- Protein Binding : Surface plasmon resonance (SPR) studies suggest the CF group engages in hydrophobic interactions with albumin, affecting free drug concentration .
Basic: What solvents are compatible with this compound during reactions?
Methodological Answer:
- Polar Solvents : DMF and DCM are ideal for coupling reactions due to their ability to dissolve Boc-protected intermediates .
- Aqueous Workup : Use ethyl acetate for extractions post-saponification, as it minimizes emulsion formation compared to dichloromethane .
Advanced: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
- Activation Efficiency : Ensure stoichiometric excess of DCC (1.2–1.5 eq.) and monitor carbodiimide consumption via FT-IR (disappearance of the N=C=N stretch at ~2110 cm) .
- Byproduct Removal : Precipitate DCU (dicyclohexylurea) by cooling the reaction to –20°C before filtration .
- Alternative Coupling Methods : Consider using HATU/Oxyma for higher yields in sterically hindered systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
